4-(4-Chlorophenyloxycarbonyl)morpholine
Description
4-(4-Chlorophenyloxycarbonyl)morpholine is a morpholine derivative featuring a chlorophenyloxycarbonyl group (–O–C(O)–C₆H₄–Cl) attached to the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in medicinal and synthetic chemistry due to its polarity, hydrogen-bonding capacity, and metabolic stability.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(4-chlorophenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
ZQDIQOWSBXBLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)Cl |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
- One synthetic route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base (such as triethylamine). This leads to the formation of the desired compound.
- Another method utilizes the reaction of 4-chlorobenzoyl isocyanate with morpholine to yield the product.
Industrial Production:
Industrial-scale production typically involves the use of the above synthetic routes. due to its specialized nature, detailed industrial methods may not be widely available.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group may occur, yielding the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions: Reagents like , , and may be employed.
Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols or substituted morpholines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: The compound’s unique structure may find applications in drug design or as a probe for biological studies.
Medicine: Investigations into its potential as a pharmaceutical lead compound are ongoing.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The oxycarbonyl group in 4-(4-chlorophenyloxycarbonyl)morpholine contributes to higher lipophilicity compared to carboxamide derivatives (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) .
- Hydrogen Bonding : Carboxamide analogues exhibit stronger hydrogen-bonding interactions, which may enhance target binding in biological systems.
- Electronic Effects : Nitrophenyl derivatives (e.g., 4-(4-nitrophenyl)morpholine) are more electron-deficient, favoring reactions like nucleophilic aromatic substitution .
Structural Conformation and Solid-State Behavior
- Thiomorpholine vs. Morpholine Analogues : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity and introduces a metabolically labile site for oxidation. Thiomorpholine derivatives form centrosymmetric dimers via C–H···O interactions, unlike morpholine analogues, which adopt chair conformations without strong intermolecular bonds .
- Crystal Packing : The chlorophenyloxycarbonyl group in 4-(4-chlorophenyloxycarbonyl)morpholine likely promotes face-to-face aromatic stacking, similar to sulfonyl-substituted morpholines (e.g., 4-[2-(3-chlorophenyl)sulfonyl-oxazolyl]morpholine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
